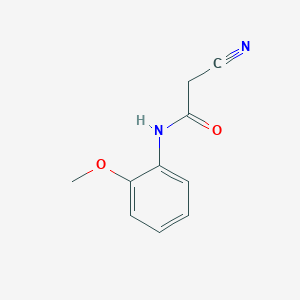

2-cyano-N-(2-methoxyphenyl)acetamide

説明

Contextual Significance of Acetamide (B32628) Derivatives in Organic Synthesis and Medicinal Chemistry

Acetamide derivatives are a class of organic compounds characterized by the presence of an acetamide group (-NHCOCH₃) attached to a larger molecular scaffold. This functional group is a common motif in a vast array of biologically active molecules and serves as a crucial building block in organic synthesis. The amide bond is one of the most fundamental linkages in biochemistry, forming the backbone of proteins, and its stability and conformational properties are key to the function of many pharmaceuticals.

In medicinal chemistry, the acetamide moiety is often incorporated into drug candidates to modulate their physicochemical properties, such as solubility, stability, and ability to cross biological membranes. Furthermore, the N-substituted acetamides have demonstrated a wide spectrum of pharmacological activities, including but not limited to, antimicrobial, anti-inflammatory, and anticancer effects. The versatility of the acetamide group allows for facile structural modifications, enabling the fine-tuning of a molecule's biological activity.

Overview of Cyanoacetamide Scaffolds as Versatile Synthons

Cyanoacetamide scaffolds are characterized by the presence of a cyano group (-C≡N) and an acetamide group. The juxtaposition of these two functional groups imparts a unique reactivity profile to the molecule. The active methylene (B1212753) group (the -CH₂- between the cyano and carbonyl groups) is particularly notable for its acidity, making it a potent nucleophile in a variety of carbon-carbon bond-forming reactions.

This reactivity makes cyanoacetamide scaffolds highly valuable as synthons, or synthetic building blocks, in the construction of a diverse range of heterocyclic compounds. Heterocycles are cyclic compounds containing atoms of at least two different elements in their rings and are prevalent in pharmaceuticals, agrochemicals, and materials science. The ability of cyanoacetamides to participate in cyclization reactions to form pyridines, pyrazoles, thiazoles, and other heterocyclic systems underscores their importance in synthetic organic chemistry.

The compound 2-cyano-N-(2-methoxyphenyl)acetamide is a prime example of a molecule that leverages the properties of both acetamide and cyanoacetamide scaffolds. Its structure, featuring an N-aryl substitution with a methoxy (B1213986) group, provides an additional layer of complexity and potential for derivatization, making it a subject of interest for further synthetic exploration and biological evaluation.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-cyano-N-(2-methoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-14-9-5-3-2-4-8(9)12-10(13)6-7-11/h2-5H,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGWPHCCSFWYGHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50351195 | |

| Record name | 2-cyano-N-(2-methoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63631-09-4 | |

| Record name | 2-cyano-N-(2-methoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Identity and Physicochemical Properties

The fundamental characteristics of 2-cyano-N-(2-methoxyphenyl)acetamide are detailed below, providing a comprehensive overview of its chemical and physical nature.

Table 1: Chemical Identity of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀N₂O₂ |

| Molecular Weight | 190.20 g/mol |

| IUPAC Name | This compound |

| CAS Number | 63631-09-4 |

| Canonical SMILES | COC1=CC=CC=C1NC(=O)CC#N |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Melting Point | 163-165 °C | rsc.org |

| Boiling Point | 392.0±22.0 °C (Predicted) | rsc.org |

Synthesis and Spectroscopic Characterization

The synthesis of 2-cyano-N-(2-methoxyphenyl)acetamide is most commonly achieved through the acylation of 2-methoxyaniline with a cyanoacetylating agent. A prevalent method involves the reaction of 2-methoxyaniline with ethyl cyanoacetate. This reaction is typically carried out at elevated temperatures to drive the condensation and formation of the amide bond, often with the removal of ethanol (B145695) as a byproduct. While specific, experimentally verified reaction conditions and yields for this exact compound are not detailed in the readily available literature, a general procedure can be inferred from the synthesis of analogous compounds. For instance, the synthesis of a related compound, 2-cyano-N-(m-methoxyphenyl)acetamide, is achieved by heating m-methoxyaniline with ethyl cyanoacetate. google.com

Spectroscopic analysis is essential for the structural elucidation and confirmation of the synthesized compound. Although experimentally obtained spectra for this compound are not widely published, the expected spectral characteristics can be predicted based on its structure and data from similar compounds.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Key Features |

|---|---|

| ¹H NMR | Signals corresponding to the aromatic protons of the methoxyphenyl group, a singlet for the methoxy (B1213986) group protons (-OCH₃), a singlet for the methylene (B1212753) protons (-CH₂-), and a broad singlet for the amide proton (-NH-). |

| ¹³C NMR | Resonances for the aromatic carbons, the methoxy carbon, the methylene carbon, the carbonyl carbon of the amide, and the carbon of the cyano group. |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretching of the amide, C-H stretching of the aromatic and aliphatic groups, C≡N stretching of the cyano group, and C=O stretching of the amide carbonyl group. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (190.20 g/mol ), along with fragmentation patterns characteristic of the loss of functional groups such as the cyano and acetamide (B32628) moieties. |

Spectroscopic and Structural Characterization Studies

Vibrational Spectroscopy (Fourier Transform Infrared Spectroscopy) for Functional Group Identification

The key vibrational modes anticipated for 2-cyano-N-(2-methoxyphenyl)acetamide include:

N-H Stretching: A peak is expected in the region of 3300-3500 cm⁻¹, characteristic of the secondary amide N-H bond.

C-H Stretching: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene (B1212753) (-CH₂) and methoxy (B1213986) (-OCH₃) groups would appear just below 3000 cm⁻¹.

C≡N Stretching: A sharp, medium-intensity absorption band corresponding to the nitrile group is expected in the range of 2220-2260 cm⁻¹.

C=O Stretching (Amide I): A strong absorption band, characteristic of the amide carbonyl group, is predicted to be prominent in the 1650-1680 cm⁻¹ region.

N-H Bending (Amide II): This band, resulting from a combination of N-H bending and C-N stretching, is expected between 1520-1570 cm⁻¹.

C-O-C Stretching: Asymmetric and symmetric stretching vibrations for the methoxy ether linkage are anticipated in the 1200-1275 cm⁻¹ and 1000-1075 cm⁻¹ regions, respectively.

For the related compound 2-chloro-N-(2-methoxyphenyl)acetamide, characteristic FT-IR bands have been identified at 3375 cm⁻¹ (N-H stretch) and 1671 cm⁻¹ (C=O amide stretch), which aligns with the expected regions for the title compound. researchgate.net

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Proton and Carbon Environments and Connectivity

Published experimental ¹H NMR and ¹³C NMR spectra for this compound have not been identified. The expected chemical shifts can be inferred from its structure and data from analogous compounds.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methoxy protons, the methylene protons, the amide proton, and the four aromatic protons on the substituted benzene (B151609) ring.

-OCH₃ Protons: A singlet integrating to three protons would likely appear around 3.8-3.9 ppm. In the related N-(2-methoxyphenyl)acetamide, this signal is observed at 3.853 ppm. chemicalbook.com

-CH₂- Protons: A singlet integrating to two protons, corresponding to the methylene group adjacent to the cyano and carbonyl groups, is expected.

Aromatic Protons: The four protons on the 2-methoxyphenyl ring would appear as a complex multiplet pattern in the aromatic region, typically between 6.8 and 8.4 ppm.

N-H Proton: A broad singlet for the amide proton would be anticipated, with a chemical shift that can vary depending on solvent and concentration, but often appears downfield (e.g., >8.0 ppm).

¹³C NMR: The carbon NMR spectrum would display ten unique signals corresponding to each carbon atom in the molecule.

C≡N Carbon: The nitrile carbon typically resonates in the 115-120 ppm range.

C=O Carbon: The amide carbonyl carbon is expected to appear significantly downfield, generally in the 160-170 ppm region.

Aromatic Carbons: Six distinct signals for the benzene ring carbons would be present, with the carbon attached to the methoxy group (C-O) appearing furthest downfield among them (e.g., ~149 ppm in an analogue). researchgate.net

-OCH₃ Carbon: The methoxy carbon signal is expected around 55-56 ppm. researchgate.net

-CH₂- Carbon: The methylene carbon signal would likely appear in the aliphatic region of the spectrum.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

While no experimentally derived mass spectra with fragmentation analysis have been published, the molecular formula of this compound is C₁₀H₁₀N₂O₂, corresponding to a monoisotopic mass of 190.07423 Da. uni.lu

Computational tools predict the mass-to-charge ratios (m/z) for several common adducts, which can be useful for molecular weight confirmation in an experimental setting. uni.lu

Table 1: Predicted m/z for Adducts of this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 191.08151 |

| [M+Na]⁺ | 213.06345 |

| [M-H]⁻ | 189.06695 |

| [M]⁺ | 190.07368 |

Data sourced from PubChemLite. uni.lu

The fragmentation pattern in electron ionization mass spectrometry (EI-MS) would likely involve initial cleavages adjacent to the carbonyl and amide groups. Common fragmentation pathways could include the loss of the cyanomethyl radical (•CH₂CN) or cleavage of the amide bond, leading to fragments corresponding to the 2-methoxyaniline cation or related structures.

X-ray Crystallography for Solid-State Structural Determination

There are currently no published single-crystal X-ray diffraction studies for this compound. Therefore, precise data on its crystal system, space group, unit cell dimensions, and solid-state molecular conformation are not available. A crystallographic study would provide definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the amide N-H and C=O groups, which dictate the crystal packing arrangement.

Advanced Optical and Structural Techniques (e.g., UV-Vis Spectroscopy, Fluorescence, Z-scan)

Information regarding the advanced optical properties of this compound from techniques such as UV-Vis absorption spectroscopy, fluorescence spectroscopy, or Z-scan analysis is not available in the current body of scientific literature. Such studies would be necessary to determine its electronic absorption characteristics, emissive properties, and nonlinear optical behavior.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Geometrical and Electronic Structure

No published studies were found that performed Density Functional Theory (DFT) calculations on 2-cyano-N-(2-methoxyphenyl)acetamide to determine its optimized geometry (bond lengths, bond angles) or electronic properties. Such calculations would typically be carried out using specific functionals (e.g., B3LYP) and basis sets to model the molecule's structure in the gas phase or in solution.

HOMO-LUMO Energy Gap Analysis

There is no available data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, or the resulting energy gap (ΔE), for this compound. This analysis, which is crucial for understanding a molecule's chemical reactivity and kinetic stability, has not been reported. nih.govyoutube.com A small HOMO-LUMO gap generally indicates higher reactivity. researchgate.net

Vibrational Frequency Calculations and Potential Energy Distributions

A vibrational frequency analysis for this compound has not been published. This type of study involves calculating the theoretical infrared (IR) and Raman spectra and assigning vibrational modes to specific functional groups within the molecule using Potential Energy Distribution (PED) analysis. nih.govresearchgate.net

Theoretical NMR Chemical Shift Prediction (e.g., GIAO Method)

There are no reports of theoretical Nuclear Magnetic Resonance (NMR) chemical shift predictions for this compound. The Gauge-Independent Atomic Orbital (GIAO) method is a common approach used alongside DFT to calculate ¹H and ¹³C NMR chemical shifts, which can then be compared with experimental data to confirm molecular structures. researchgate.netepfl.ch

Analysis of Intermolecular Interactions and Crystal Packing

No crystallographic data for this compound has been deposited in crystallographic databases, and therefore no analysis of its crystal packing or intermolecular interactions has been performed.

Hydrogen Bonding Networks (C-H···O, N-H···O, C-H···N, N-H···N)

Without a determined crystal structure, the specific hydrogen bonding networks present in the solid state of this compound are unknown. Analysis of similar molecules shows that N-H···O and C-H···O hydrogen bonds are common interactions that dictate the supramolecular assembly in related acetamide (B32628) structures. iucr.orgnih.gov

Hirshfeld Surface Analysis

A Hirshfeld surface analysis has not been conducted for this compound. This computational technique is used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov For the related compound N-(2-methoxyphenyl)acetamide, Hirshfeld analysis revealed that H···H, C···H/H···C, and O···H/H···O contacts are the most significant contributors to crystal packing. nih.gov However, the influence of the additional cyano group on the packing of the title compound remains unstudied.

Quantum Chemical Topology (e.g., AIM, RDG, ELF, LOL, FUKUI Analysis)

Computational studies on molecules structurally similar to this compound, such as N-2(methoxyphenyl)acetamide, have utilized quantum chemical topology to provide profound insights into molecular structure and bonding. researchgate.net These methods analyze the electron density and related scalar fields to characterize chemical interactions.

Atoms in Molecules (AIM): The AIM theory of Richard Bader is used to analyze the topology of the electron density, ρ(r), to define atoms and the bonds between them. Critical points in the electron density are located and analyzed to characterize the nature of chemical bonds, such as identifying covalent versus ionic character and quantifying the strength of hydrogen bonds. researchgate.net For instance, in related acetamide structures, AIM analysis has been instrumental in evaluating intermolecular interactions, particularly hydrogen bonds. researchgate.net

Reduced Density Gradient (RDG): The RDG is a function of the electron density and its first derivative. Plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian of the electron density reveals non-covalent interactions. This analysis produces 3D isosurfaces that visualize and characterize weak interactions like van der Waals forces, hydrogen bonds, and steric repulsion. In studies of N-2(methoxyphenyl)acetamide, RDG analysis has been used to evaluate intermolecular hydrogen bonds. researchgate.net

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): Both ELF and LOL are tools used to visualize regions of high electron localization, which correspond to chemical concepts like covalent bonds, lone pairs, and atomic cores. These topological analyses provide a visual representation of the molecule's electronic structure. For N-2(methoxyphenyl)acetamide, ELF and LOL analyses have been applied to assess intermolecular interactions. researchgate.net

Fukui Function Analysis: The Fukui function, f(r), is a key concept within Density Functional Theory (DFT) used to describe local reactivity. It identifies the sites within a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. For example, in a study on N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, Fukui functions were calculated to assess chemical reactivity. nih.gov This analysis helps in predicting the most reactive sites of this compound for various chemical transformations.

The table below summarizes the application of these methods in the analysis of related compounds.

| Topological Analysis Method | Primary Purpose | Information Gained for Acetamides | Reference |

|---|---|---|---|

| AIM (Atoms in Molecules) | Characterizes chemical bonds and intermolecular interactions based on electron density topology. | Evaluation and quantification of hydrogen bonds and other intermolecular forces. | researchgate.net |

| RDG (Reduced Density Gradient) | Identifies and visualizes non-covalent interactions. | Visualization of hydrogen bonds and van der Waals interactions contributing to crystal packing. | researchgate.net |

| ELF (Electron Localization Function) | Maps regions of high electron localization (bonds, lone pairs). | Provides a visual understanding of the electronic structure and bonding patterns. | researchgate.net |

| LOL (Localized Orbital Locator) | Similar to ELF, visualizes electron localization in molecular systems. | Complements ELF in analyzing covalent bonds and lone pair regions. | researchgate.net |

| Fukui Analysis | Predicts the most reactive sites in a molecule for electrophilic and nucleophilic attack. | Identification of atoms susceptible to reaction, guiding synthetic strategies. | nih.gov |

Mechanistic Studies of Reactions Involving this compound

Mechanistic studies of reactions involving the cyanoacetamide scaffold are crucial for understanding and optimizing the synthesis of more complex heterocyclic compounds. While specific studies on this compound are not detailed in the reviewed literature, research on analogous compounds like 2-cyano-N-cyclohexylacetamide provides a framework for the types of reactions and mechanistic investigations applicable. researchgate.net These often involve the active methylene (B1212753) group (the CH₂ between the cyano and carbonyl groups) and its participation in condensation and addition reactions. researchgate.net

Exploration of Reaction Channels and Transition States

Computational chemistry is a powerful tool for exploring the detailed pathways of chemical reactions. For a molecule like this compound, mechanistic studies would involve mapping the potential energy surface for proposed reactions. This process includes:

Identifying Reactants, Intermediates, and Products: Locating the minimum energy structures for all species involved in the reaction.

Locating Transition States (TS): Finding the first-order saddle point on the potential energy surface that connects reactants to products or intermediates. The geometry of the TS provides insight into the bond-forming and bond-breaking processes.

Calculating Activation Energies: The energy difference between the transition state and the reactants determines the kinetic feasibility of a reaction channel.

For instance, in the Knoevenagel condensation of a related acetamide with an aldehyde, computational modeling would identify the transition state for the initial nucleophilic attack of the carbanion (formed from the active methylene group) on the aldehyde carbonyl, followed by the transition state for the subsequent dehydration step. researchgate.net

Role of Solvation Models in Mechanistic Predictions

The solvent environment can significantly influence reaction mechanisms, rates, and outcomes by stabilizing or destabilizing reactants, intermediates, transition states, and products. Computational mechanistic studies must account for these effects.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. They are computationally efficient and effective at capturing the bulk electrostatic effects of the solvent.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the quantum mechanical calculation. While computationally expensive, this method allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding, which can be critical in proton transfer steps or for stabilizing charged transition states.

For reactions involving this compound, the choice of an appropriate solvation model would be critical for accurately predicting the energetics of reaction pathways, especially for reactions that involve the formation of charged intermediates.

Molecular Modeling of Reactivity and Selectivity

Molecular modeling is employed to predict the inherent reactivity of a molecule and the selectivity of its reactions. For this compound, this involves analyzing its electronic structure to predict how it will behave in a chemical reaction.

Reactivity Descriptors: DFT provides several descriptors for reactivity. As mentioned, Fukui functions identify the atoms most susceptible to nucleophilic (f+) and electrophilic (f-) attack. nih.gov

Molecular Electrostatic Potential (MESP): MESP maps visualize the electrostatic potential on the electron density surface of a molecule. Regions of negative potential (typically colored red) indicate areas rich in electrons and susceptible to electrophilic attack, such as the oxygen and nitrogen atoms. Regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack. Analysis of the MESP for this compound would highlight the electrophilic character of the carbonyl carbon and the nucleophilic character of the carbonyl oxygen and methoxy (B1213986) oxygen. researchgate.net

The table below outlines the expected reactive sites based on the functional groups present in the molecule.

| Functional Group | Atom(s) | Predicted Reactivity | Potential Role in Reactions |

|---|---|---|---|

| Active Methylene (-CH₂-) | Carbon | Acidic protons, forms a nucleophilic carbanion | Site for alkylation, Knoevenagel condensation, Michael addition |

| Carbonyl (C=O) | Carbon | Electrophilic | Site for nucleophilic attack (e.g., hydrolysis) |

| Carbonyl (C=O) | Oxygen | Nucleophilic, H-bond acceptor | Coordination to Lewis acids, protonation site |

| Cyano (C≡N) | Carbon | Electrophilic | Site for nucleophilic addition |

| Cyano (C≡N) | Nitrogen | Nucleophilic, H-bond acceptor | Coordination to Lewis acids |

| Amide (N-H) | Hydrogen | Acidic, H-bond donor | Deprotonation under strong base, intermolecular H-bonding |

| Methoxy Phenyl Ring | Aromatic Carbons | Susceptible to electrophilic aromatic substitution | Ortho/para directing due to the methoxy group |

Synthetic Utility and Applications in Chemical Synthesis

A Cornerstone in Organic Synthesis

As a key organic building block, 2-cyano-N-(2-methoxyphenyl)acetamide offers chemists a versatile platform for molecular elaboration. Its inherent reactivity allows for its participation in a variety of chemical transformations, making it an essential component in the synthesis of intricate molecular structures.

Crafting Complexity: The Synthesis of Advanced Organic Molecules

The strategic placement of functional groups in this compound facilitates its use in the assembly of complex organic molecules. The cyano and acetamide (B32628) moieties provide reactive sites for carbon-carbon and carbon-heteroatom bond formation, enabling the construction of elaborate molecular frameworks. This capability is crucial in medicinal chemistry and drug discovery, where the synthesis of novel and structurally diverse compounds is paramount.

A Gateway to Heterocyclic Systems

The compound serves as a versatile precursor for the synthesis of a broad spectrum of nitrogen-containing heterocyclic systems. These ring structures are fundamental components of many biologically active compounds and functional materials. The reactivity of the cyanoacetamide moiety allows for its cyclization with various reagents to form diverse heterocyclic rings.

Table 1: Synthesis of Heterocyclic Systems from Cyanoacetamide Derivatives

| Heterocyclic System | Synthetic Approach |

|---|---|

| Pyrroles | Cyanoacetamide derivatives can be utilized in reactions to form functionalized 2-amino-3-cyano pyrroles. rsc.orgmdpi.comresearchgate.net |

| Pyrazoles | The reaction of cyanoacetamide derivatives with hydrazine (B178648) derivatives is a common method for synthesizing pyrazole (B372694) compounds. researchgate.netnih.govmdpi.comnih.gov |

| Pyridines | 2-Cyano-N-arylacetamides are vital synthons in the synthesis of various biologically active heterocyclic systems, including pyridines. semanticscholar.orgnih.govresearchgate.net |

| Pyrimidines | The compound can be a starting material for creating pyrimidine (B1678525) rings through cyclization reactions. mdpi.comnih.govresearchgate.netresearchgate.netnih.gov |

| Thiazoles | Reactions of cyanoacetamide derivatives with sulfur-containing reagents can lead to the formation of thiazole (B1198619) rings. jchps.comiaea.org |

Innovations in Materials Science

The potential applications of this compound and its derivatives extend into the realm of materials science, where the unique electronic and structural properties of these compounds can be harnessed to create novel materials with tailored functionalities.

The Chemistry of Color: Dyes and Pigments

Derivatives of this compound have been explored for their potential use in the development of new dyes and pigments. ontosight.ai The aromatic and conjugated systems that can be synthesized from this precursor can exhibit strong chromophoric properties, leading to vibrant colors. The specific substituents on the aromatic rings can be modified to fine-tune the color and other properties such as lightfastness and solubility.

Building Blocks for Modern Materials

In the field of polymer chemistry, this compound can serve as a monomer or a precursor to monomers for the synthesis of advanced functional materials. ontosight.ai The incorporation of the cyano and methoxyphenyl groups into a polymer backbone can impart specific properties such as thermal stability, optical characteristics, and enhanced solubility in organic solvents. These polymers may find applications in areas such as electronics, coatings, and specialty plastics.

Advancements in Agrochemical Research

The exploration of this compound derivatives in agrochemical research has shown promise. ontosight.ai The structural motifs accessible from this building block are found in various compounds with potential herbicidal, fungicidal, or insecticidal activities. For instance, the cyanoacetamide moiety is a key feature in some fungicides. nih.gov Research in this area focuses on synthesizing new derivatives and screening them for their biological activity against various agricultural pests and diseases.

Contributions to Pharmaceutical and Medicinal Chemistry Research

The compound this compound is a member of the N-aryl cyanoacetamide class, which serves as a highly versatile and valuable scaffold in the fields of pharmaceutical and medicinal chemistry. Its utility is not typically as an end-product therapeutic agent itself, but rather as a foundational building block for the synthesis of more complex, biologically active molecules. The unique arrangement of its functional groups—an active methylene (B1212753), a cyano group, an amide linkage, and a substituted aromatic ring—provides medicinal chemists with multiple reactive sites for molecular elaboration and diversification, making it a key intermediate in the drug discovery process.

Lead Compound Generation

A lead compound is a chemical structure that exhibits promising biological activity against a specific target and serves as the starting point for drug design and optimization. numberanalytics.com The generation of novel and structurally diverse lead compounds is a critical step in identifying new therapeutics. N-aryl cyanoacetamides, such as this compound, are instrumental in this process due to their role as versatile synthons for creating extensive libraries of heterocyclic compounds. tubitak.gov.trresearchgate.net

The chemical reactivity of the cyanoacetamide core allows for its participation in a wide range of chemical transformations, particularly multicomponent reactions (MCRs). MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial parts of all starting materials. researchgate.net This enables the rapid generation of molecular complexity from simple precursors.

Key reactions involving the cyanoacetamide scaffold for lead generation include:

The Gewald Reaction: This three-component reaction involves a cyanoacetamide, an aldehyde or ketone, and elemental sulfur to produce highly substituted 2-aminothiophenes. nih.gov These thiophene (B33073) derivatives are important pharmacophores found in a variety of therapeutic agents. The flexibility of the Gewald reaction allows for two highly variable inputs (the carbonyl compound and the cyanoacetamide), enabling the synthesis of a vast number of distinct products for screening. nih.gov

The Friedländer Annulation: This reaction can be used to synthesize quinoline (B57606) derivatives, another critical heterocyclic system in drug discovery, from cyanoacetamides and 2-aminobenzaldehydes. nih.gov Quinolines are present in drugs used to treat malaria, cancer, and inflammatory conditions. nih.gov

Knoevenagel Condensation: The highly acidic methylene protons of the cyanoacetamide core readily undergo Knoevenagel-type condensation reactions with various aldehydes and ketones. nih.govperiodikos.com.br This reaction creates α,β-unsaturated cyanoacetamide derivatives, which are themselves valuable intermediates for the synthesis of pyridines, pyrimidines, and other bioactive heterocycles. tubitak.gov.trperiodikos.com.br

By employing these synthetic strategies, researchers can efficiently produce large collections of diverse compounds built upon the this compound framework, significantly increasing the probability of identifying novel lead compounds with desired biological activities.

Ligand Design

Ligand design involves the rational modification of a molecule to optimize its binding affinity and selectivity for a specific biological target, such as an enzyme or receptor. The structural features of this compound provide an excellent platform for systematic chemical modifications aimed at improving pharmacological properties.

The primary sites for modification are:

The Active Methylene Group: As mentioned, this site is crucial for C-C bond formation via reactions like the Knoevenagel condensation, allowing for the introduction of a wide array of substituents to probe the ligand-binding pocket of a target protein. periodikos.com.br

The Cyano and Amide Groups: These polar, hydrogen-bonding functional groups are often critical for anchoring a ligand to its target. They can participate in cyclization reactions to form heterocyclic rings or be modified to fine-tune electronic and steric properties. tubitak.gov.tr In derivatives of cyanoacetamides, the intramolecular hydrogen bond that can form between an amino group and the amide carbonyl can reduce conformational freedom and increase lipophilicity, potentially enhancing transmembrane transport. nih.govnih.gov

The N-(2-methoxyphenyl) Ring: The aryl substituent on the amide nitrogen can be readily varied. Synthesizing analogues with different substituents on the phenyl ring (or replacing the phenyl ring with other aromatic or heterocyclic systems) is a standard strategy in medicinal chemistry to explore the structure-activity relationship (SAR) and optimize target engagement.

This inherent modularity allows chemists to systematically alter the compound's size, shape, and electronic properties to design potent and selective ligands.

Biochemical Probe Synthesis

Biochemical probes are essential tools for studying biological systems, enabling researchers to identify and characterize the function of specific proteins or pathways. While specific literature detailing the use of this compound for probe synthesis is limited, its synthetic tractability makes it a suitable candidate for such applications. The same chemical reactions used to generate diversity for lead discovery can be adapted to incorporate reporter tags. For instance, a fluorescent dye, a biotin (B1667282) molecule (for affinity purification), or a photoreactive group could be attached to the scaffold, typically by modifying the N-aryl ring or by using a functionalized aldehyde in a Knoevenagel condensation. The resulting probe could then be used in cell-based assays or proteomic studies to investigate drug-target interactions and elucidate mechanisms of action.

Data Tables

Table 1: Heterocyclic Scaffolds Derived from Cyanoacetamide Intermediates

| Heterocyclic System | Synthetic Route Example | Associated Biological Activities |

| 2-Aminothiophenes | Gewald Reaction | Anti-inflammatory, Anticancer, Kinase Inhibition |

| Quinolines | Friedländer Annulation | Antimalarial, Anticancer, Antibacterial |

| Pyridines | Knoevenagel Condensation followed by Cyclization | Antihypertensive, Antiviral, CNS Activity |

| Pyrimidines | Reaction with Bidentate Reagents | Antifungal, Antibacterial, Anticancer |

| Thiazoles | Reaction with α-haloketones | Antimicrobial, Anti-inflammatory |

Conclusion and Future Research Directions

Current Challenges in the Synthesis and Derivatization of Cyanoacetamides

From an economic and industrial perspective, fluctuations in the prices of raw materials and the emergence of alternative chemical intermediates pose significant market challenges. datainsightsmarket.com Furthermore, the chemical industry is under increasing pressure to adhere to stringent environmental regulations, which necessitates a move away from traditional synthetic routes that may involve hazardous reagents or produce significant waste. datainsightsmarket.com There is also a continuous need for innovation to enhance product quality and manufacturing efficiency to remain competitive. datainsightsmarket.com In specific synthetic applications, such as the Gewald three-component reaction, the choice of starting materials is critical, as ketones have been shown to produce significantly poorer yields compared to aldehydes. nih.gov

Emerging Methodologies for Enhanced Synthesis and Functionalization

In response to the existing challenges, researchers are actively developing innovative methodologies to streamline the synthesis and functionalization of cyanoacetamides. A major trend is the adoption of green and sustainable chemistry principles. datainsightsmarket.com This includes the use of microwave-assisted synthesis, which can accelerate reaction times and improve yields, and the implementation of solvent-free reaction conditions that reduce environmental impact. nih.govresearchgate.net

Multi-component reactions (MCRs) are gaining prominence as a highly efficient strategy. The Gewald reaction, for example, allows for the one-pot synthesis of highly substituted 2-aminothiophenes from cyanoacetamides, aldehydes or ketones, and elemental sulfur. nih.gov This approach is valued for its simplicity, amenability to scaling, and the generation of molecular diversity from readily available starting materials. nih.gov Additionally, advanced C–H functionalization techniques are emerging as a powerful tool for the late-stage modification of complex molecules, offering a more direct route to novel derivatives by avoiding lengthy functional group interconversions. researchgate.net

| Methodology | Description | Advantages | Reference |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to heat reactions, often leading to dramatically reduced reaction times. | Faster reactions, higher yields, alignment with green chemistry principles. | nih.gov |

| Solvent-Free Reactions | Conducts chemical reactions in the absence of a solvent, often by heating the neat reactants. | Environmentally friendly, reduces waste, can lead to higher yields. | researchgate.net |

| Multi-Component Reactions (MCRs) | Combines three or more reactants in a single step to form a complex product that incorporates portions of all reactants. | High efficiency, simple procedures, rapid generation of molecular diversity. | nih.gov |

| C–H Functionalization | Directly converts a carbon-hydrogen bond into a carbon-X bond (where X can be carbon, oxygen, nitrogen, etc.). | Reduces the number of synthetic steps, allows for late-stage diversification of complex molecules. | researchgate.net |

Untapped Potential in Interdisciplinary Research Fields

The unique chemical reactivity of the cyanoacetamide scaffold provides a foundation for its application in a diverse range of scientific disciplines beyond traditional organic synthesis. The polyfunctional nature of these molecules, possessing both electrophilic and nucleophilic sites, makes them ideal precursors for a vast array of heterocyclic compounds with significant biological activity. tubitak.gov.tr

In pharmaceuticals , cyanoacetamides are indispensable building blocks for novel drugs. datainsightsmarket.com The 2-aminothiophene core, readily synthesized from cyanoacetamides via the Gewald reaction, is a known bioisostere of anthranilic acid, a crucial scaffold in medicinal chemistry. nih.gov In agrochemicals , they are key intermediates for creating advanced products. datainsightsmarket.comresearchgate.net The potential extends to materials science , with growing interest in developing novel applications for cyanoacetamide derivatives in advanced materials and dyes. datainsightsmarket.comresearchgate.net A particularly novel frontier is astrochemistry , where cyanoacetamide has been identified as a molecule of interest in the interstellar medium. Theoretical and experimental studies are underway to understand its formation pathways in space, which could provide insights into the cosmic origins of complex organic molecules. nih.gov

| Research Field | Description of Potential Application | Key Compound Feature | Reference |

| Pharmaceuticals | Synthesis of diverse, pharmacologically active heterocyclic compounds and novel drugs. | Versatile precursor for bioactive scaffolds like 2-aminothiophenes. | researchgate.netdatainsightsmarket.comnih.gov |

| Agrochemicals | Serves as a crucial intermediate in the synthesis of next-generation agricultural products. | Reactive functional groups allow for the construction of complex agrochemical structures. | datainsightsmarket.comresearchgate.net |

| Advanced Materials | Development of new specialty chemicals, dyes, and other advanced materials. | The chemical structure can be tailored to achieve desired material properties. | datainsightsmarket.comresearchgate.net |

| Astrochemistry | Investigating the formation of complex organic molecules in interstellar space. | Cyanoacetamide is a target molecule for radio-astronomical detection to understand prebiotic chemistry. | nih.gov |

Strategic Directions for Future Academic Investigations

To fully harness the potential of 2-cyano-N-(2-methoxyphenyl)acetamide and its analogues, future research should be strategically directed toward several key areas. A primary focus should be the continued development of green and efficient synthetic protocols . This includes optimizing existing methods like microwave-assisted and solvent-free reactions and exploring new catalytic systems to enhance cost-effectiveness and sustainability. datainsightsmarket.comnih.govresearchgate.net

Expanding the scope of multi-component reactions is another critical avenue. By using a wider array of cyanoacetamide derivatives in MCRs, researchers can rapidly generate large libraries of diverse molecules for high-throughput screening in drug discovery and materials science. nih.gov This synthetic effort should be complemented by in silico and computational studies . The use of tools like Density Functional Theory (DFT) can provide deeper insights into reaction mechanisms and help predict the properties of novel compounds, thereby guiding experimental design. nih.govnih.gov

Finally, fostering interdisciplinary collaboration is essential. By connecting the work of synthetic chemists with that of pharmacologists, materials scientists, and even astrophysicists, the full, untapped potential of cyanoacetamides can be explored. Investigating their role in biological systems, their application in novel materials, and their significance in the vast expanse of the interstellar medium represent exciting frontiers for future academic inquiry. datainsightsmarket.comnih.gov

Q & A

Q. What are the standard synthetic routes for preparing 2-cyano-N-(2-methoxyphenyl)acetamide?

The synthesis typically involves condensation reactions between cyanoacetic acid derivatives and 2-methoxyaniline. A common method includes:

- Step 1 : Reacting 2-chloroacetamide with a substituted aromatic amine (e.g., 2-methoxyaniline) in acetonitrile under weakly basic conditions (e.g., K₂CO₃) .

- Step 2 : Monitoring reaction progress via thin-layer chromatography (TLC) and purifying the product using column chromatography or recrystallization .

- Key Conditions : Room temperature, 24-hour stirring, and solvent evaporation under reduced pressure .

Q. Which spectroscopic and analytical techniques are recommended for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : For confirming hydrogen and carbon environments, especially the cyano (-CN) and methoxyphenyl groups .

- Fourier-Transform Infrared Spectroscopy (FTIR) : To identify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, amide C=O at ~1650 cm⁻¹) .

- High-Performance Liquid Chromatography (HPLC) : For assessing purity (>95% is typical for research-grade material) .

Q. What are the primary biological activities reported for structurally similar acetamides?

A comparative analysis of analogs reveals:

| Compound | Antimicrobial Activity | Anticancer Potential | Key Structural Feature |

|---|---|---|---|

| 2-Cyano-N-(4-phenylthiazol-2-yl)acetamide | Moderate | Yes (IC₅₀ < 10 µM) | Thiazole ring enhances binding |

| N-(2-Methoxyphenyl)acetamide derivatives | Weak | Preliminary evidence | Methoxy group improves solubility |

| Data adapted from studies on analogous compounds . |

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

- Solvent Selection : Acetonitrile improves reactivity compared to DMF or THF due to better solubility of intermediates .

- Catalyst Use : Additives like DMAP (4-dimethylaminopyridine) can accelerate amide bond formation.

- Temperature Control : Maintaining 25–30°C prevents side reactions (e.g., hydrolysis of the cyano group) .

Q. What computational methods are effective in predicting biological activity?

- Molecular Docking : Tools like AutoDock Vina can model interactions with targets (e.g., SARS-CoV-2 main protease) .

- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity .

- ADME Prediction : SwissADME evaluates pharmacokinetics (e.g., bioavailability score: 0.55) .

Q. How should contradictory data in biological assays be addressed?

- Reproducibility Checks : Standardize assay conditions (e.g., cell line viability protocols) .

- Dose-Response Curves : Confirm activity across multiple concentrations (e.g., 1–100 µM) to rule out false positives .

- Structural Confirmation : Re-characterize batches using XRD to ensure no polymorphic variations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。